2-Aminocyclohexanone hydrochloride
Overview
Description
2-Aminocyclohexanone hydrochloride is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is derived from 2-aminocyclohexanone, which is an intermediate in organic synthesis and can be used to produce a variety of derivatives with different chemical properties and applications.
Synthesis Analysis
The synthesis of 2-aminocyclohexanone derivatives has been described as a process that involves the resolution of racemic mixtures using mandelic acid to achieve high enantiomeric excesses of the desired products . Another method involves the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method also allows for the incorporation of carbon-14 labels, which can be useful in tracer studies to understand the reaction mechanisms .
Molecular Structure Analysis
The molecular structure of 2-aminocyclohexanone hydrochloride and its derivatives can be complex, with the possibility of cis and trans isomers. These isomers can be synthesized and used in different applications, such as ligands in asymmetric catalysis, which can lead to products with high enantiomeric excess . The stereochemistry of related compounds, such as 1-amino-2-hydroxycyclohexanecarboxylic acids, has been established using NMR methods and X-ray analyses .
Chemical Reactions Analysis
2-Aminocyclohexanone hydrochloride can undergo various chemical reactions. For instance, it can be used in the synthesis of polyamides and polyimides by reacting with different anhydrides and dichlorides . It can also be involved in deaminative diazotization reactions to yield cyclopentanecarboxylic acid and other minor products . Additionally, the compound has been used to prepare antidotes for anticholinesterase poisoning by converting it to aminoethyl phenylcyclopentanecarboxylate hydrochlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminocyclohexanone hydrochloride and its derivatives are influenced by their molecular structure. The resolution of racemic mixtures can yield enantiomers with high purity and enantiomeric excess, which is crucial for their application in asymmetric catalysis . The stability and reactivity of these compounds can be tailored by synthesizing different derivatives, which can lead to materials with specific properties, such as heat-curable polyamides and polyimides with high thermal stability . The ability to synthesize both cis and trans isomers adds to the versatility of these compounds in chemical synthesis and their potential use in medicinal chemistry .
Scientific Research Applications
1. Chemical Synthesis and Rearrangements
2-Aminocyclohexanone hydrochloride plays a significant role in chemical synthesis and molecular rearrangements. A study by Nakai, Furukawa, and Ōae (1969) demonstrated its use in the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone. They also explored its application in deaminative diazotization processes, leading to the production of cyclopentanecarboxylic acid and other minor products (Nakai, Furukawa, & Ōae, 1969).
2. Synthesis of Tetrahydrocarbazoles
Sheng, Shen, Chen, and Hu (2009) developed a method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles by reacting 2-aminocyclohexanone hydrochlorides with various phenylhydrazine hydrochlorides. This process, known as the Fischer indole synthesis, is advantageous for its simplicity and the accessibility of starting materials (Sheng, Shen, Chen, & Hu, 2009).
3. Beckmann Fission Reaction
A novel Beckmann fission reaction of 2-aminocyclohexanone oxime was explored by Sato, Imamura, and Kitano (1984). They found that treating 2-aminocyclohexanone oxime with certain reagents leads to the formation of 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole, highlighting a unique application of 2-aminocyclohexanone hydrochloride in organic chemistry (Sato, Imamura, & Kitano, 1984).
4. Kinetic Studies
Koshy and Mitchner (1964) conducted kinetic studies on the hydrolysis of a Mannich base compound related to 2-aminocyclohexanone hydrochloride. Their research provided insights into the stability and reaction kinetics of compounds related to 2-aminocyclohexanone hydrochloride (Koshy & Mitchner, 1964).
5. Synthesis of Cyclohexanone Derivatives
Johnston, Mccaleb, and Montgomery (1975) investigated the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a significant metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, using a precursor related to 2-aminocyclohexanone hydrochloride. This research contributes to understanding the metabolic pathways and synthetic routes of important medicinal compounds (Johnston, Mccaleb, & Montgomery, 1975).
Safety And Hazards
properties
IUPAC Name |
2-aminocyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZKLDCXNJLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460786 | |
Record name | 2-aminocyclohexanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohexanone hydrochloride | |
CAS RN |
6946-05-0 | |
Record name | 6946-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminocyclohexanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminocyclohexan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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